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Compound of Interest

Methyl 3-hydroxy-3-
Compound Name:

phenylpropanoate
CAS No.: 7497-61-2
Cat. No.: B3031838

Get Quote

\ J

From Methyl 3-hydroxy-3-phenylpropanoate to Active Pharmaceutical Ingredient (API)

Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Fluoxetine (Prozac)
starting from Methyl 3-hydroxy-3-phenylpropanoate. Unlike traditional Mannich reaction
routes that utilize unstable chloro-ketone intermediates, this pathway employs a hydroxy-amide
strategy.

Why This Route?

o Chiral Versatility: The starting material, Methyl 3-hydroxy-3-phenylpropanoate, is a beta-
hydroxy ester. This motif is the "Gold Standard" substrate for enzymatic kinetic resolution
(e.g., using Candida rugosa lipase). This allows the exact same chemical protocol to produce
either (R)-Fluoxetine or (S)-Fluoxetine simply by selecting the enantiopure starting ester.

e Process Safety: By avoiding the isolation of beta-chloro ketones (vesicants/alkylators), the
safety profile is improved.
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e Impurity Control: The amide intermediate is highly crystalline, allowing for purging of
impurities prior to the expensive reduction step.

Chemical Reaction Pathway

The synthesis proceeds in three defined stages: Amidation, Reduction, and Nucleophilic
Aromatic Substitution (SNA).
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Figure 1: Synthetic route from ester precursor to Fluoxetine.[1][2]

Detailed Experimental Protocols
Stage 1: Amidation (Conversion to Hydroxy-Amide)

Objective: Convert the ester to the N-methyl amide without dehydrating the beta-hydroxyl
group.

e Reagents:
o Methyl 3-hydroxy-3-phenylpropanoate (1.0 equiv)
o Methylamine (40% aq.[1][2] solution or 33% in EtOH) (5.0 equiv)
o Solvent: Methanol (MeOH)[3][4]

Protocol:

o Charge a reaction vessel with Methyl 3-hydroxy-3-phenylpropanoate (10.0 g, 55.5 mmol)
and MeOH (50 mL).

e Cool to 0-5 °C.
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Add Methylamine solution (approx. 25 mL) dropwise over 20 minutes. Note: Exothermic
reaction.

Allow the mixture to warm to room temperature (20-25 °C) and stir for 16—24 hours.

Monitor: TLC (EtOAc:Hexane 1:1) or HPLC.[1][5][6] The ester carbonyl stretch (1735 cm~1)
should disappear, replaced by the amide band (~1640 cm™1).

Workup: Concentrate under reduced pressure to remove MeOH and excess methylamine.

Purification: The residue usually solidifies. Recrystallize from EtOAc/Hexane to yield N-
methyl-3-hydroxy-3-phenylpropanamide as a white solid.

o Target Yield: >90%][7]

Stage 2: Reduction (Formation of Amino Alcohol)

Objective: Reduce the amide carbonyl to a methylene group to form the amino-alcohol

backbone.

e Reagents:

o N-methyl-3-hydroxy-3-phenylpropanamide (from Stage 1)[1][5]
o Lithium Aluminum Hydride (LiAlIH4) (2.5 equiv)

o Solvent: Anhydrous THF

Protocol:

Safety Check: LiAlHa is pyrophoric. Ensure inert atmosphere (N2 or Ar).

Suspend LiAlH4 (2.6 g, 69 mmol) in anhydrous THF (60 mL) in a dry 3-neck flask. Cool to O
°C.

Dissolve the amide (5.0 g, 27.9 mmol) in anhydrous THF (40 mL) and add dropwise to the
hydride suspension. Maintain temp <10 °C.

Reflux the mixture (66 °C) for 4-6 hours.
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e Quench (Fieser Method): Cool to 0 °C. Carefully add:
o 2.6 mL Water
o 2.6 mL 15% NaOH
o 7.8 mL Water
« Stir until the gray precipitate turns white and granular. Filter through Celite.

o Concentrate the filtrate to yield N-methyl-3-phenyl-3-hydroxypropylamine (also known as the
"Tomoxetine intermediate").

o Target Yield: 85-90%[2]

Stage 3: SNAr Arylation (The Critical Step)

Objective: Install the trifluoromethylphenoxy group via nucleophilic aromatic substitution.

e Reagents:

[e]

Amino Alcohol (from Stage 2) (1.0 equiv)

[e]

Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

o

4-Chlorobenzotrifluoride (PCBTF) (1.5 equiv)

[¢]

Solvent: DMSO (Dimethyl sulfoxide) or DMAc. Note: DMSO accelerates SNAr rates
significantly.

Protocol:
e Dissolve the Amino Alcohol (2.0 g, 12.1 mmol) in DMSO (15 mL).

e Add NaH (0.58 g, 14.5 mmol) in portions at room temperature. Stir for 30 mins to form the
sodium alkoxide. Evolution of Hz2 gas will occur.

e Add 4-Chlorobenzotrifluoride (2.4 mL, 18.1 mmaol).
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¢ Heat the mixture to 90-100 °C for 2—4 hours.

o Mechanism:[3][S][1][2][5][9][10][11][12] The alkoxide attacks the para-position of the aryl
chloride. The CFs group activates the ring for nucleophilic attack.

e Workup: Cool to room temp. Quench by pouring into ice water (100 mL).
o Extract with Toluene or MTBE (3 x 30 mL).
e Wash organics with water (to remove DMSO) and brine.

» Salt Formation: Dissolve the free base oil in dry ether and bubble HCI gas (or add HCl in
dioxane). Fluoxetine Hydrochloride will precipitate as a white solid.[1][10]

Process Control & Data Summary

itical [ |

Step Parameter Specification Rationale

Prevents hydrolysis of
Water Content .
1 <0.5% ester to acid (dead

(MeOH) end).

Exothermic Hz
2 Quench Temp <10°C release; prevents

runaway.

<90°C: Reaction
stalls. >110°C:

3 Reaction Temp 90-105 °C N
Decomposition of
DMSO/NaH.
Excess base required
to fully deprotonate

3 Stoichiometry 1.2 eq NaH alcohol; insufficient

base leads to

impurities.

Workup Logic Flow
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The isolation of the final API requires strict phase separation logic to remove the high-boiling
DMSO solvent.
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Figure 2: Isolation strategy for Fluoxetine HCI.

Senior Scientist Commentary
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The "Chiral Switch" Opportunity

While the protocol above describes the synthesis of racemic Fluoxetine, the starting material
(Methyl 3-hydroxy-3-phenylpropanoate) is an excellent candidate for Enzymatic Kinetic
Resolution.

o Modification: Treat the racemic ester with Pseudomonas cepacia lipase in vinyl acetate. The
lipase selectively acetylates the (R)-enantiomer, leaving the (S)-ester (or vice versa
depending on enzyme specificity).

e Impact: This allows you to isolate enantiopure ester.[12] Following the exact steps above (1-
3) with the enantiopure ester yields (R)-Fluoxetine or (S)-Fluoxetine with >99% ee, as the
stereocenter is preserved throughout the amidation and reduction steps.

Safety Advisory: NaH in DMSO

The combination of Sodium Hydride (NaH) and DMSO (Step 3) is effective but potentially
hazardous.

e Risk: Spontaneous decomposition (runaway exotherm) can occur at high temperatures.

» Mitigation: Never add NaH to hot DMSO. Always form the alkoxide at room temperature
before heating. Alternatively, use Potassium tert-butoxide (KOtBu) in THF/NMP as a safer
base system, though reaction times may increase [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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